1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane is a silane compound featuring two 3-bromophenyl groups attached to a central silane framework. Its molecular formula is C18H22Br2Si2, and it is characterized by the presence of two silicon atoms bonded to four methyl groups and two aromatic rings. The compound's structure allows for unique chemical properties, making it of interest in various fields such as materials science and organic synthesis.
The reactivity of 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane can be attributed to its bromine substituents, which can undergo nucleophilic substitution reactions. Additionally, the silicon atoms can participate in hydrosilylation reactions with alkenes and alkynes, leading to the formation of new organosilicon compounds. The compound may also engage in cross-coupling reactions due to the presence of bromine atoms, facilitating the formation of carbon-carbon bonds.
While specific biological activity data for 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane is limited, compounds containing brominated phenyl groups often exhibit interesting biological properties. These may include antimicrobial or anticancer activities due to the reactivity of halogenated aromatic systems. Further studies are required to elucidate any specific biological effects related to this compound.
The synthesis of 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane typically involves the following steps:
These methods highlight the versatility of organosilicon chemistry in producing complex compounds.
1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane has potential applications in:
Interaction studies involving 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane may focus on its behavior in various solvents or its reactivity with different nucleophiles. Understanding these interactions is crucial for optimizing its use in synthetic applications and assessing its stability under different conditions.
Several compounds share structural similarities with 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Bromo-4-methylbenzene | Single brominated phenyl group | Simpler structure with less steric hindrance |
| 3-Bromobenzyltrimethylsilane | Single brominated phenyl group attached | Focus on trimethylsilane rather than disilane structure |
| 4-Bromo-phenyltrichlorosilane | Brominated phenyl group with chlorines | Chlorine substituents introduce different reactivity |
| 1-(3-bromophenyl)propan-2-one | Contains a ketone functional group | Different functional group affects chemical behavior |
The presence of two brominated phenyl groups and a disilane backbone distinguishes 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane from these similar compounds by enhancing its potential reactivity and applications in synthesis and materials science.